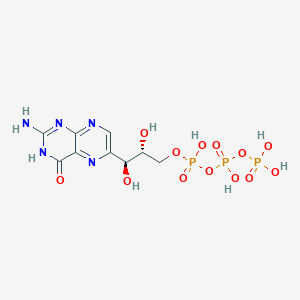

Neopterin-3'-triphosphate

Description

Neopterin-3'-triphosphate is a phosphorylated derivative of neopterin, a pteridine compound structurally distinct from purines or pyrimidines. It plays roles in cellular signaling and immune modulation, particularly in contexts of oxidative stress and inflammation. Its triphosphate moiety enables participation in nucleotide-like interactions, though its primary biological functions are linked to redox regulation and immune response modulation rather than energy transfer or nucleic acid synthesis .

Properties

CAS No. |

35300-26-6 |

|---|---|

Molecular Formula |

C9H14N5O13P3 |

Molecular Weight |

493.15 g/mol |

IUPAC Name |

[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1 |

InChI Key |

IYHSQHAHJGLHJH-XINAWCOVSA-N |

Isomeric SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .

Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.

Common Reagents and Conditions:

Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.

Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.

Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .

Scientific Research Applications

Neopterin-3’-triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other pteridine compounds.

Biology: Neopterin-3’-triphosphate is studied for its role in cellular immune responses and its potential as a biomarker for various diseases.

Medicine: It is investigated for its potential in diagnosing and monitoring immune-related conditions, including viral infections and autoimmune diseases.

Mechanism of Action

Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Purine-Based Triphosphates

Adenosine Triphosphate (ATP)

- Structure : ATP is a purine ribonucleotide with three phosphate groups.

- Function : Central to energy transfer and enzymatic cofactor roles.

- Instead, it modulates immune pathways through redox signaling .

Acyclovir Triphosphate

- Structure : A purine analog with an acyclic side chain.

- Function : Antiviral activity via inhibition of viral DNA polymerase.

Fludarabine Triphosphate

- Structure : Purine analog with a fluorine substitution.

- Function : Anticancer activity by disrupting DNA synthesis.

Table 1: Comparison with Purine-Based Triphosphates

| Compound | Core Structure | Primary Role | Key Difference |

|---|---|---|---|

| Neopterin-3'-triphosphate | Pteridine | Immune modulation | Redox signaling, non-energetic |

| ATP | Purine | Energy transfer | Essential for metabolic pathways |

| Acyclovir Triphosphate | Purine analog | Antiviral | Direct polymerase inhibition |

| Fludarabine Triphosphate | Purine analog | Anticancer | DNA chain termination |

Comparison with Modified Nucleotides

5-Propargylamino-dUTP

- Structure: Deoxyuridine triphosphate with a propargylamino group.

- Function : DNA labeling via click chemistry.

Dideoxyadenosine Triphosphate (ddATP)

- Structure: Adenosine analog lacking 3'-OH group.

- Function : Chain termination in DNA sequencing.

Table 2: Comparison with Modified Nucleotides

| Compound | Modification Type | Application | Key Difference |

|---|---|---|---|

| Neopterin-3'-triphosphate | Triphosphate | Immune signaling | Non-nucleic acid interactions |

| 5-Propargylamino-dUTP | Propargyl group | DNA labeling | Nucleic acid incorporation |

| ddATP | Dideoxy | Sequencing/therapeutics | Chain termination |

Comparison with Enzyme-Targeting Compounds

7-Amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one

- Structure: Quinoline derivative.

- Function : Inhibits pyrimidine synthesis by targeting carbamoyl phosphate synthetase II.

Unique Attributes of Neopterin-3'-triphosphate

- Structural Uniqueness : Pteridine core distinguishes it from purine/pyrimidine-based triphosphates.

- Functional Specificity : Immune modulation via interactions with macrophages and T-cells, rather than direct metabolic or nucleic acid roles.

- Research Applications : Biomarker for oxidative stress in diseases like cancer and viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.